molecular formula C15H18N4O4S B2877105 N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1091408-92-2

N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2877105
CAS RN: 1091408-92-2
M. Wt: 350.39
InChI Key: AUAMIGATWJGUJA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide, a thiazole, and a dihydropyridine. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely involves a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) and a dihydropyridine ring (a six-membered ring with one nitrogen atom and a double bond). The presence of these rings could influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present in its structure. For example, the amide group could participate in hydrolysis reactions, and the thiazole and dihydropyridine rings could potentially undergo electrophilic aromatic substitution reactions .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. It could also involve modifying its structure to enhance its properties or reduce any potential toxicity .

properties

IUPAC Name

N-[4-[3-(2-methoxyethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-23-8-7-16-12(20)5-4-10-9-24-15(18-10)19-14(22)11-3-2-6-17-13(11)21/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,20)(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAMIGATWJGUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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